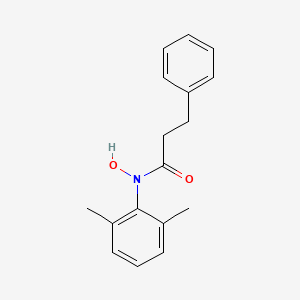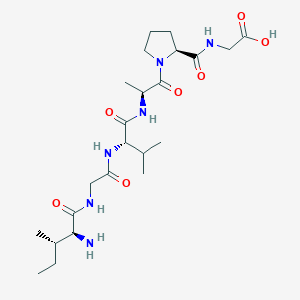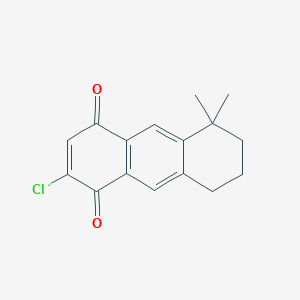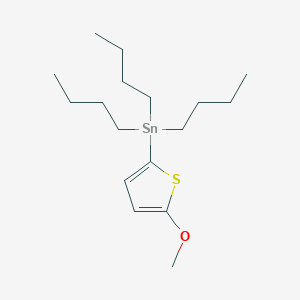
1H-Benzimidazole, 2,2'-(1,4-butanediyl)bis[5-(2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole units connected by a butanediyl linker and pyrimidinyl substituents, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- typically involves the following steps:
Formation of Benzimidazole Units: The initial step involves the synthesis of benzimidazole units through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking with Butanediyl: The benzimidazole units are then linked using a butanediyl group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole units react with a butanediyl halide.
Introduction of Pyrimidinyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or pyrimidinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines.
科学的研究の応用
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors, due to its unique structural and electronic properties.
作用機序
The mechanism of action of 1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, gene expression, and metabolic processes. For example, its interaction with DNA can inhibit the replication of certain viruses or cancer cells.
類似化合物との比較
Similar Compounds
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyridinyl)-: Similar structure but with pyridinyl groups instead of pyrimidinyl.
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-thiazolyl)-: Contains thiazolyl groups, offering different electronic properties.
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-imidazolyl)-: Features imidazolyl groups, which may alter its biological activity.
Uniqueness
1H-Benzimidazole, 2,2’-(1,4-butanediyl)bis[5-(2-pyrimidinyl)- is unique due to its specific combination of benzimidazole, butanediyl, and pyrimidinyl groups. This unique structure imparts distinct chemical, biological, and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
648415-45-6 |
|---|---|
分子式 |
C26H22N8 |
分子量 |
446.5 g/mol |
IUPAC名 |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)butyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H22N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h3-4,7-16H,1-2,5-6H2,(H,31,33)(H,32,34) |
InChIキー |
BBQABVZXHLVNTG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCCCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)







![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)

![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)

